

preparing and activating Streptolysin O for laboratory use

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Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B094021

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Application Notes and Protocols for Streptolysin O (SLO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptolysin O (SLO) is a pore-forming exotoxin secreted by most strains of Group A and Group G streptococci. As a member of the cholesterol-dependent cytolysin family, SLO binds to cholesterol in the cell membranes of eukaryotic cells, leading to the formation of large transmembrane pores.[1][2][3] This property makes SLO a valuable tool in laboratory settings for the controlled permeabilization of cell membranes, enabling the delivery of macromolecules into the cytoplasm and for the study of cellular processes such as membrane repair and signal transduction. At sublethal doses, SLO can activate signaling pathways, including the p38 MAP kinase and protein kinase C pathways, leading to the production of cytokines like TNF-alpha.[4] It can also induce apoptosis through caspase-dependent mechanisms involving the release of cytochrome c.[5]

These application notes provide detailed protocols for the preparation, activation, and use of **Streptolysin O** in various laboratory applications.

Data Summary

The following tables summarize key quantitative data for the use of **Streptolysin O**.

Table 1: Recommended Reconstitution and Storage of **Streptolysin O**

| Parameter | Value/Recommendation | Source(s) |
|---------------------------|---|-----------|
| Reconstitution Solvent | Molecular biology grade water or isotonic buffered solution | [6][7] |
| Recommended Concentration | 25,000–50,000 U in 1 mL | [6] |
| Reconstituted Stability | Use within 5 hours when stored at 4°C | [7] |
| Long-term Storage | Lyophilized form stable for ~3 years at +4°C | [7] |

Table 2: Typical Experimental Conditions for Cell Permeabilization with SLO

| Parameter | Cell Type | Recommended Range/Value | Outcome | Source(s) |
|----------------------------------|----------------|--------------------------------------|---|------------|
| SLO Concentration | HeLa Cells | 0.10 - 0.40 mg/mL | Dose-dependent permeabilization | [8] |
| THP-1 Cells | 20 - 100 ng/mL | 80-95% permeabilization | [9] | |
| Incubation Time (Binding) | HeLa Cells | 5 minutes on ice | Allows binding without pore formation | [8] |
| Incubation Time (Pore Formation) | HeLa Cells | 5 minutes at 32°C | Induces pore formation | [8] |
| Pore Size | General | Approximately 13 - 30 nm in diameter | Allows passage of molecules up to 150 kDa | [3][6][10] |

Experimental Protocols

Protocol 1: Reconstitution and Activation of Lyophilized Streptolysin O

This protocol describes the preparation of a working stock solution of active **Streptolysin O** from a lyophilized powder.

Materials:

- Lyophilized **Streptolysin O**
- Molecular biology grade water or sterile phosphate-buffered saline (PBS)
- Reducing agent stock solution (e.g., 100 mM Dithioerythritol (DTE) or 0.5 M TCEP)[6][11]
- Sterile microcentrifuge tubes

Procedure:

- Bring the vial of lyophilized SLO to room temperature.
- Aseptically add the appropriate volume of molecular biology grade water or sterile PBS to the vial to achieve the desired stock concentration (e.g., dissolve 25,000-50,000 units in 1 mL).[6]
- Mix gently by inverting the vial until the powder is completely dissolved. Avoid vigorous vortexing to prevent protein denaturation.
- To activate the SLO, add a reducing agent to the reconstituted solution. For example, add DTE to a final concentration of 40 mM.[11]
- Incubate the solution at 25°C for 15 minutes to allow for the reduction of disulfide bonds, which is necessary for hemolytic activity.[11]
- The activated SLO is now ready for use in experiments. For short-term storage, keep the solution on ice and use it within 5 hours.[7]

Protocol 2: Reversible Permeabilization of Adherent Cells with Streptolysin O

This protocol details a method for transiently permeabilizing the plasma membrane of adherent cells to introduce macromolecules.

Materials:

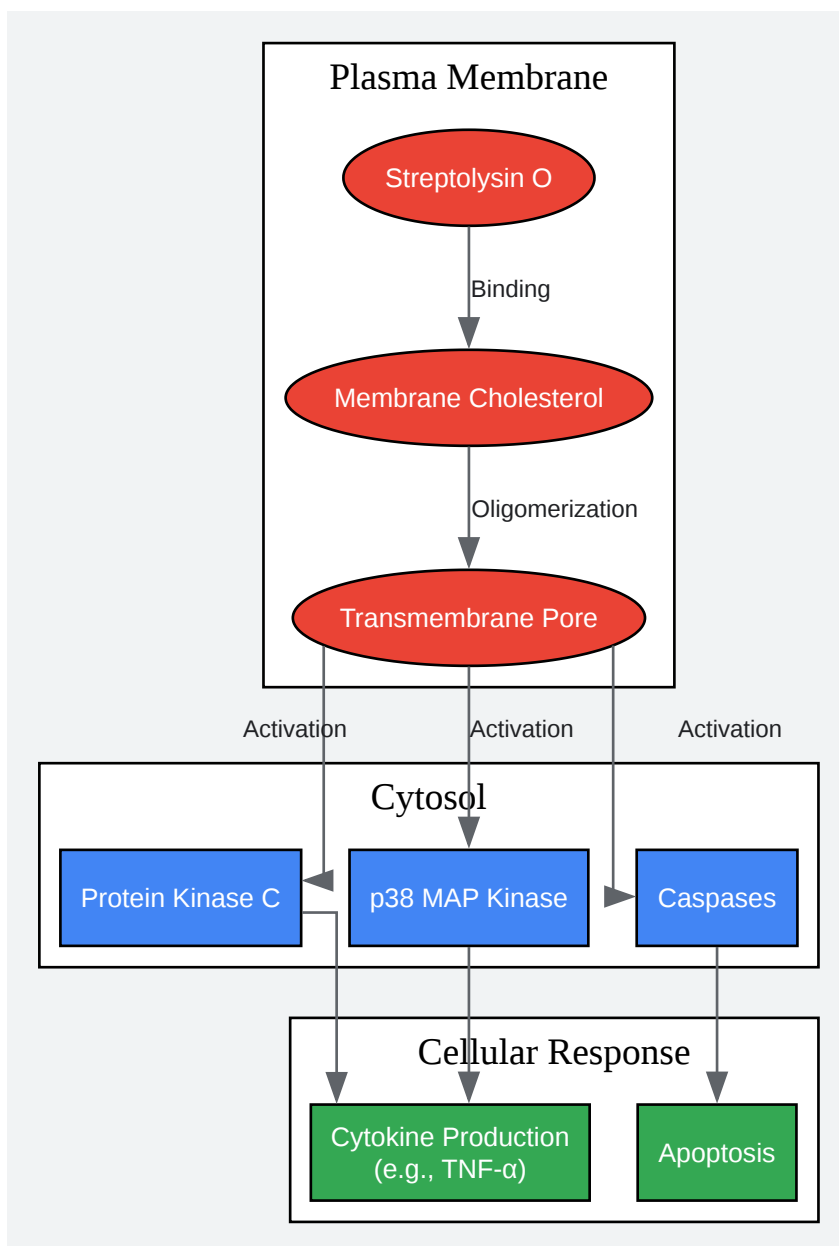
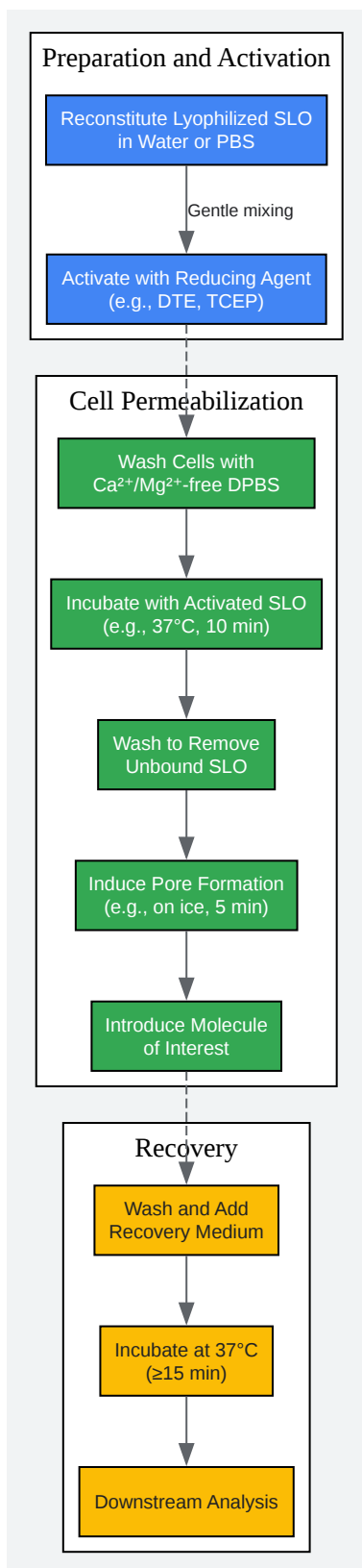
- Adherent cells cultured in appropriate well plates
- Activated **Streptolysin O** solution (from Protocol 1)
- Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium, pre-warmed to 37°C^[6]
- DPBS with 1 mM MgCl₂^[6]
- Tyrode's solution^[6]
- Recovery medium (e.g., complete cell culture medium)

Procedure:

- Wash the adherent cells three times with DPBS without calcium and magnesium.
- Prepare serial dilutions of activated SLO in DPBS without calcium and magnesium to determine the optimal concentration for your cell type.
- Remove the final wash and add the SLO solutions to the respective wells.
- Incubate the plate at 37°C for 10 minutes to allow SLO to bind to the cell membrane.^[6]
- Remove the SLO solution and wash the cells three times with DPBS containing 1 mM MgCl₂ to remove unbound toxin.^[6]
- To introduce a molecule of interest, add a solution containing the molecule in Tyrode's solution and incubate on ice for 5 minutes.^[6] This step facilitates pore formation and entry of the molecule.

- Remove the solution containing the molecule of interest and wash the cells three times with Tyrode's solution.[6]
- To allow the cells to reseal their membranes, add pre-warmed recovery medium and incubate at 37°C in a 5% CO₂ incubator for at least 15 minutes.[6] Cell viability can be assessed at later time points.

Visualizations



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